
3-Methyl-1-penten-4-yn-3-ol
Overview
Description
3-Methyl-1-penten-4-yn-3-ol is an acetylenic alcohol with the molecular formula C6H8OThis compound is characterized by the presence of both an alkyne and an alcohol functional group, making it a versatile building block in organic synthesis .
Mechanism of Action
Target of Action
3-Methyl-1-penten-4-yn-3-ol is an acetylenic alcohol It has been found to react with ruthenium vinyl carbene .
Mode of Action
The compound interacts with ruthenium vinyl carbene to form a ten-membered η2 -olefin coordinated ruthenacycle . This suggests that the compound may act as a ligand, binding to the ruthenium vinyl carbene and inducing a structural change.
Biochemical Pathways
It undergoes allylic rearrangement to form cis and trans isomers of 3-methyl-2-penten-4-yn-l-ol . This indicates that the compound may be involved in reactions leading to structural rearrangements.
Result of Action
The formation of a ten-membered η2 -olefin coordinated ruthenacycle suggests that the compound may induce structural changes in its targets, potentially altering their function.
Action Environment
It’s worth noting that the efficiency of different palladium catalysts for the hydrogenation of this compound under continuous-flow liquid-phase conditions has been evaluated . This suggests that the compound’s action may be influenced by the presence of certain catalysts and the conditions under which the reaction takes place.
Biochemical Analysis
Biochemical Properties
3-Methyl-1-penten-4-yn-3-ol is known to react with ruthenium vinyl carbene to form a ten-membered η 2 -olefin coordinated ruthenacycle . This interaction suggests that this compound may interact with other enzymes and proteins in a similar manner, participating in biochemical reactions.
Molecular Mechanism
The molecular mechanism of this compound involves its reaction with ruthenium vinyl carbene to form a ten-membered η 2 -olefin coordinated ruthenacycle . This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methyl-1-penten-4-yn-3-ol can be synthesized through the reaction of methyl vinyl ketone with acetylene in the presence of metal calcium. The process involves the formation of acetylene calcium, which then reacts with methyl vinyl ketone to produce the desired compound .
Industrial Production Methods: The industrial production of this compound involves several steps:
- Amination of liquid ammonia and metallic calcium to produce amino calcium.
- Acetylation to obtain acetylene calcium.
- Reaction of acetylene calcium with methyl vinyl ketone to form acetylene calcium salt.
- Hydrolysis, volatilization of ammonia, steam distillation, extraction, solvent recovery, crude distillation, and final distillation to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-1-penten-4-yn-3-ol undergoes various chemical reactions, including:
Hydrogenation: The compound can be hydrogenated using palladium catalysts under continuous-flow liquid-phase conditions.
Allylic Rearrangement: It undergoes allylic rearrangement to form cis and trans isomers of 3-methyl-2-penten-4-yn-1-ol.
Common Reagents and Conditions:
Hydrogenation: Palladium catalysts are commonly used for hydrogenation reactions.
Allylic Rearrangement: Sulfuric acid can be used as a catalyst for the rearrangement reaction.
Major Products:
Hydrogenation: The hydrogenation of this compound produces saturated alcohols.
Allylic Rearrangement: The rearrangement reaction yields cis and trans isomers of 3-methyl-2-penten-4-yn-1-ol.
Scientific Research Applications
3-Methyl-1-penten-4-yn-3-ol is used in various scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of primary allenic amines and alcohols.
Catalysis Research: The compound is used to study the efficiency of different palladium catalysts in hydrogenation reactions.
Pharmaceutical Research: It is involved in the synthesis of cytotoxic compounds such as pluraflavin A aglycon.
Comparison with Similar Compounds
- 2-Methyl-3-butyn-2-ol
- 1-Ethynyl-1-cyclohexanol
- 4-Methyl-3-penten-1-ol
- 3-Methyl-1-pentyn-3-ol
Comparison: 3-Methyl-1-penten-4-yn-3-ol is unique due to its dual functional groups (alkyne and alcohol), which provide versatility in chemical reactions. Compared to similar compounds, it offers distinct reactivity patterns, particularly in hydrogenation and allylic rearrangement reactions .
Properties
IUPAC Name |
3-methylpent-1-en-4-yn-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O/c1-4-6(3,7)5-2/h1,5,7H,2H2,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBATUBQIYXCZPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=C)(C#C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201309857 | |
| Record name | 3-Methyl-1-penten-4-yn-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201309857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3230-69-1 | |
| Record name | 3-Methyl-1-penten-4-yn-3-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3230-69-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Penten-4-yn-3-ol, 3-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003230691 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3230-69-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44005 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Methyl-1-penten-4-yn-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201309857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylpent-1-en-4-yn-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.791 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the most efficient synthetic route for producing 2-Ethinyl-1,3-butadiene from 3-Methyl-1-penten-4-yn-3-ol?
A1: Research indicates that gas-phase dehydration of this compound using molecular sieve 5A at 300°C is the most efficient method for synthesizing 2-Ethinyl-1,3-butadiene. [] This method results in a 63% isolated yield, surpassing other explored synthetic pathways. [] You can find more details about this synthesis in the paper titled "2-Ethinyl-1,3-butadien ein neues Dien für die Diels-Alder-Reaktion" available on Semantic Scholar: .
Q2: Can this compound undergo allylic rearrangement, and if so, what is the product?
A2: Yes, this compound can undergo a reversible allylic rearrangement. [] This rearrangement results in the formation of 3-Methyl-2-penten-4-yn-1-ol. [] While the provided abstracts lack details on the conditions and mechanism, the rearrangement highlights the reactivity of the compound's structure. The paper "Reversible Allylic Rearrangement of this compound to 3-Methyl-2-penten-4-yn-1-ol" can provide further insights: .
Q3: Have there been any computational studies on the allylic rearrangement of this compound?
A3: Yes, researchers have employed quantum chemical methods to study the electronic structure of the intermediate involved in the allylic rearrangement of this compound. [] Although the abstract doesn't detail the specific computational methods or findings, it highlights the application of computational chemistry to understand this chemical process. For a deeper understanding, refer to the paper "Quantum chemical study of electronic structure of an intermediate in allylic rearrangement of this compound": .
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


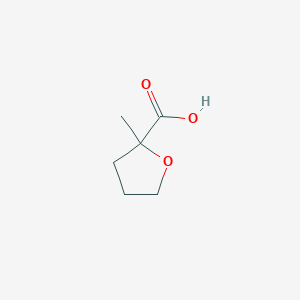
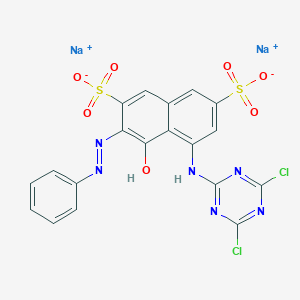

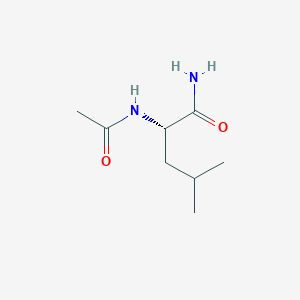

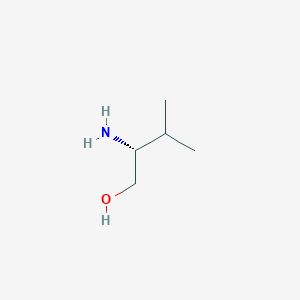

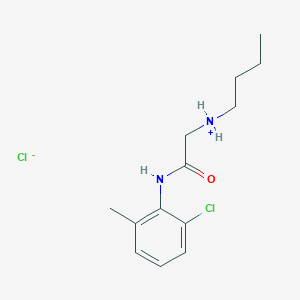
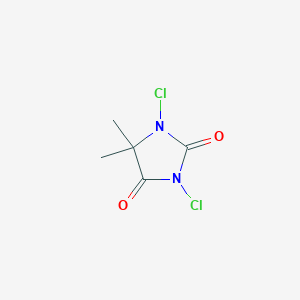
![[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B105846.png)




